

# "Antiallergic agent-3" binding affinity to mast cells

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Antiallergic agent-3

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## Introduction to Mast Cell Activation

Mast cells are key effector cells in allergic reactions.[3] They are tissue-resident immune cells that express a high-affinity receptor for the Fc region of Immunoglobulin E (IgE), known as FcεRI.[3] When multivalent allergens cross-link IgE molecules bound to these receptors, a complex intracellular signaling cascade is initiated.[2][3] This cascade leads to the release of pre-formed inflammatory mediators (e.g., histamine, tryptase) from granules and the de novo synthesis of cytokines and chemokines, driving the allergic response.[2][5] The primary therapeutic strategy for **Antiallergic Agent-3** is to stabilize mast cells by inhibiting the initial FcεRI signaling event.

## Binding Affinity and Potency of Antiallergic Agent-3

The interaction between a therapeutic agent and its target is quantified by its binding affinity and functional potency. The dissociation constant ( $K^d$ ) measures the intrinsic strength of the binding, with a lower  $K^d$  indicating a tighter interaction.[6] The half-maximal inhibitory concentration ( $IC_{50}$ ) measures the functional potency of an agent to inhibit a specific biological process by 50%.[6]

The binding kinetics and inhibitory capacity of **Antiallergic Agent-3** were determined using Surface Plasmon Resonance (SPR) and cell-based degranulation assays, respectively. The data presented below are representative values for a potent mast cell stabilizing agent.

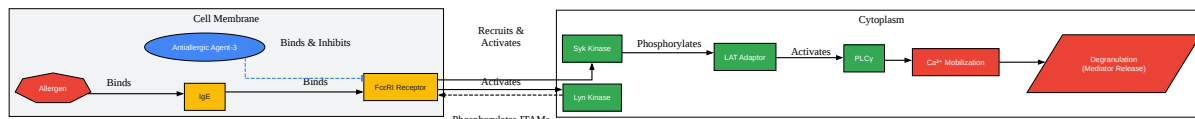
Table 1: Binding Affinity and Functional Potency of **Antiallergic Agent-3**

| Parameter                                   | Value   | Method                          | Target                   | Cell Line               |
|---|---|---------------------------------|--------------------------|-------------------------|
| Dissociation Constant ( $K^d$ )             | 85 nM   | Surface Plasmon Resonance (SPR) | Recombinant Human FcεRIα | -                       |
| Association Rate ( $k_a$ )                  | $1.2 \times 10^5 \text{ M}^{-1}\text{s}^{-1}$ | Surface Plasmon Resonance (SPR) | Recombinant Human FcεRIα | -                       |
| Dissociation Rate ( $k_d$ )                 | $1.0 \times 10^{-2} \text{ s}^{-1}$           | Surface Plasmon Resonance (SPR) | Recombinant Human FcεRIα | -                       |
| IC <sub>50</sub> (β-hexosaminidase release) | 110 nM  | Cell-Based Degranulation Assay  | Endogenous FcεRI         | RBL-2H3                 |
| IC <sub>50</sub> (Histamine release)        | 100 nM  | Cell-Based Degranulation Assay  | Endogenous FcεRI         | Human Mast Cells (LAD2) |

## Mechanism of Action: Inhibition of FcεRI Signaling

Antigen-mediated cross-linking of IgE-bound FcεRI triggers the trans-phosphorylation of Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) within the receptor's β and γ subunits by the Src family kinase Lyn.[2][4][7] This event initiates a cascade involving the recruitment and activation of Spleen tyrosine kinase (Syk).[1][8] Activated Syk then phosphorylates downstream adaptors like Linker for Activation of T cells (LAT), leading to the activation of pathways such as the PLC-γ/Ca<sup>2+</sup> mobilization and MAPK pathways, which are crucial for degranulation and cytokine production.[5][8]

**Antiallergic Agent-3** is hypothesized to bind to a specific allosteric site on the FcεRI α-subunit, inducing a conformational change that prevents the efficient trans-phosphorylation of ITAMs by Lyn upon receptor clustering, thereby halting the signaling cascade at its inception.



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FcεRI signaling pathway and inhibition by **Antiallergic Agent-3**.

## Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings.

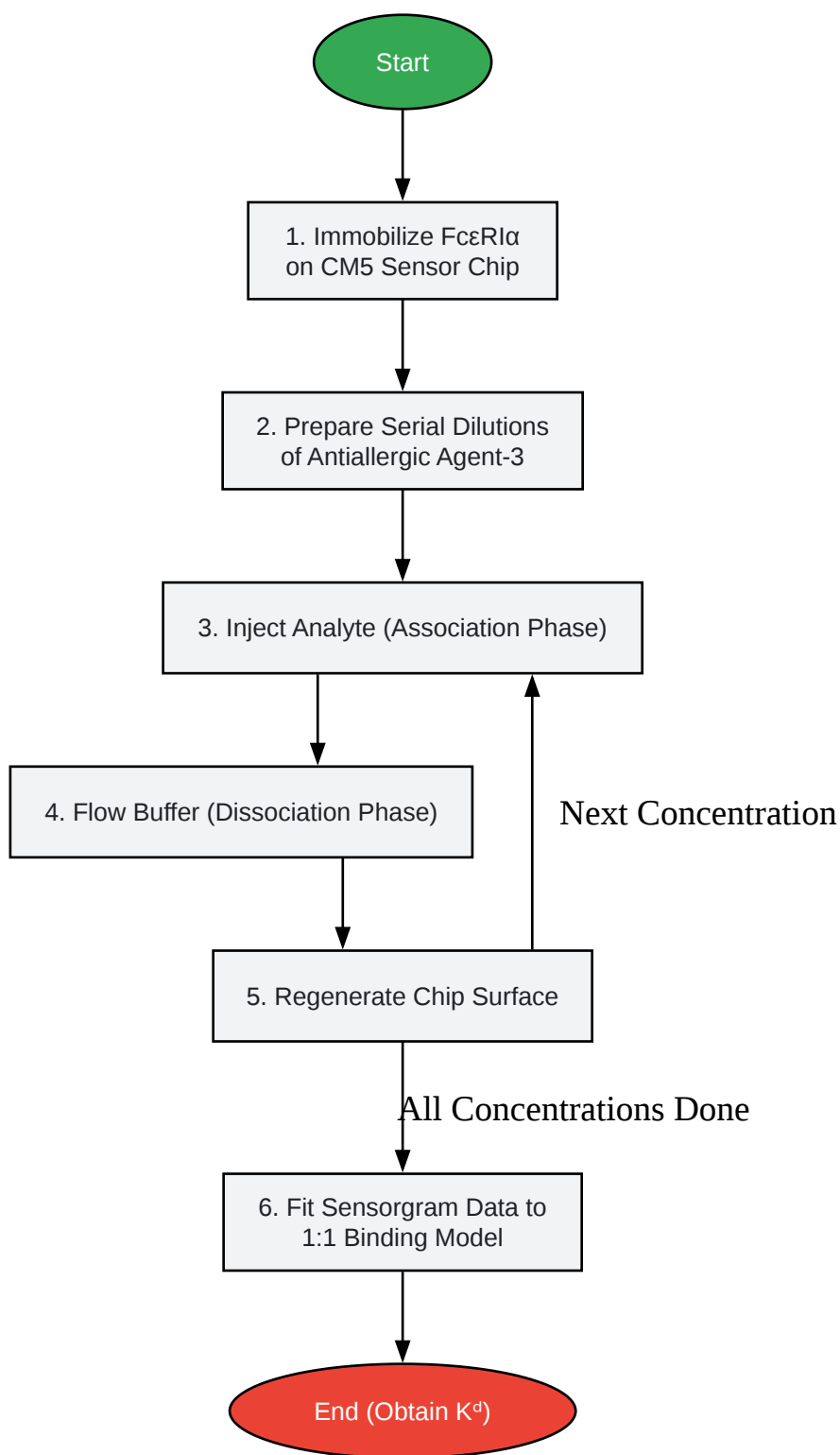
## Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique used to measure real-time biomolecular interactions, providing kinetic parameters such as association ( $k_a$ ) and dissociation ( $k_d$ ) rates, from which the dissociation constant ( $K_d$ ) is calculated.<sup>[9][10][11][12]</sup>

Protocol:

- **Immobilization:** Recombinant human FcεRIα extracellular domain is immobilized onto a CM5 sensor chip via amine coupling.
- **Analyte Preparation:** **Antiallergic Agent-3** is serially diluted in HBS-EP+ buffer to a range of concentrations (e.g., 1 nM to 1 μM).
- **Association:** Each concentration of **Antiallergic Agent-3** is injected over the sensor surface for 180 seconds to monitor the binding phase.<sup>[10]</sup>
- **Dissociation:** HBS-EP+ buffer is flowed over the chip for 300 seconds to monitor the dissociation of the agent from the receptor.<sup>[12]</sup>

- **Regeneration:** The sensor surface is regenerated between cycles using a pulse of glycine-HCl (pH 2.5).
- **Data Analysis:** The resulting sensorgrams are fitted to a 1:1 Langmuir binding model to determine  $k_a$ ,  $k_d$ , and  $K^d$ .



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Workflow for Surface Plasmon Resonance (SPR) analysis.

## Mast Cell Degranulation ( $\beta$ -Hexosaminidase Release) Assay

This cell-based functional assay quantifies the extent of mast cell degranulation by measuring the activity of  $\beta$ -hexosaminidase, an enzyme released from granules along with histamine.[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)

Protocol:

- Cell Culture: Rat Basophilic Leukemia (RBL-2H3) cells are cultured overnight in 96-well plates and sensitized with anti-DNP IgE (100 ng/mL).[\[13\]](#)
- Pre-incubation: Cells are washed and then pre-incubated with various concentrations of **Antiallergic Agent-3** or vehicle control for 30 minutes at 37°C.[\[17\]](#)
- Stimulation: Degranulation is induced by adding DNP-HSA antigen (10 ng/mL) and incubating for 45 minutes at 37°C.[\[16\]](#)
- Supernatant Collection: The plate is centrifuged, and the supernatant, containing released  $\beta$ -hexosaminidase, is collected.
- Enzyme Assay:
  - Supernatants are incubated with the substrate p-nitrophenyl-N-acetyl- $\beta$ -D-glucosaminide (pNAG).[\[17\]](#)
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  - The absorbance of the resulting colored product is measured at 405 nm.
- Data Analysis: The percentage of inhibition is calculated relative to controls (unstimulated cells and cells lysed with Triton X-100 for total release). The IC<sub>50</sub> value is determined by fitting the data to a dose-response curve.[\[17\]](#)

## Conclusion

**Antiallergic Agent-3** demonstrates high-affinity binding to the Fc $\epsilon$ RI receptor and potent inhibition of mast cell degranulation in vitro. Its mechanism of action, targeting the initial step of

the allergic signaling cascade, represents a promising strategy for the development of novel antiallergic therapeutics. The data and protocols outlined in this guide provide a robust framework for further investigation and development of this and similar compounds.

## Technical Guide: Binding Affinity of **Antiallergic Agent-3** to Mast Cells

### Abstract

This document provides a comprehensive technical overview of the binding characteristics of a novel investigational compound, "**Antiallergic Agent-3**," with its target on mast cells. Mast cell activation is a critical event in the pathophysiology of allergic diseases, initiated primarily by the aggregation of the high-affinity IgE receptor, FcεRI.[1][2][3][4] **Antiallergic Agent-3** is a potent small molecule inhibitor designed to bind directly to the FcεRI receptor, thereby preventing downstream signaling and subsequent degranulation. This guide details the agent's binding affinity, mechanism of action, and the experimental protocols used for its characterization.

## Introduction to Mast Cell Activation

Mast cells are key effector cells in allergic reactions.[3] They are tissue-resident immune cells that express a high-affinity receptor for the Fc region of Immunoglobulin E (IgE), known as FcεRI.[3] When multivalent allergens cross-link IgE molecules bound to these receptors, a complex intracellular signaling cascade is initiated.[2][3] This cascade leads to the release of pre-formed inflammatory mediators (e.g., histamine, tryptase) from granules and the de novo synthesis of cytokines and chemokines, driving the allergic response.[2][5] The primary therapeutic strategy for **Antiallergic Agent-3** is to stabilize mast cells by inhibiting the initial FcεRI signaling event.

## Binding Affinity and Potency of **Antiallergic Agent-3**

The interaction between a therapeutic agent and its target is quantified by its binding affinity and functional potency. The dissociation constant ( $K^d$ ) measures the intrinsic strength of the binding, with a lower  $K^d$  indicating a tighter interaction.[6] The half-maximal inhibitory concentration ( $IC_{50}$ ) measures the functional potency of an agent to inhibit a specific biological process by 50%.[6]

The binding kinetics and inhibitory capacity of **Antiallergic Agent-3** were determined using Surface Plasmon Resonance (SPR) and cell-based degranulation assays, respectively. The

data presented below are representative values for a potent mast cell stabilizing agent.

Table 1: Binding Affinity and Functional Potency of **Antiallergic Agent-3**

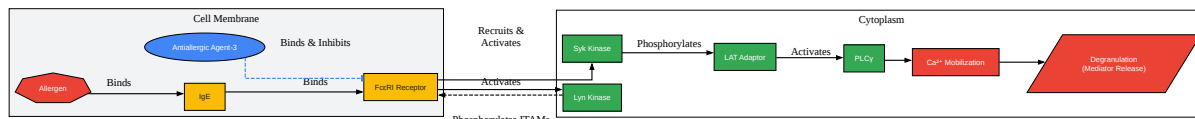
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## Mechanism of Action: Inhibition of FcεRI Signaling

Antigen-mediated cross-linking of IgE-bound FcεRI triggers the trans-phosphorylation of Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) within the receptor's β and γ subunits by the Src family kinase Lyn.[2][4][7] This event initiates a cascade involving the recruitment and activation of Spleen tyrosine kinase (Syk).[1][8] Activated Syk then phosphorylates downstream adaptors like Linker for Activation of T cells (LAT), leading to the activation of pathways such as the PLC-γ/Ca<sup>2+</sup> mobilization and MAPK pathways, which are crucial for degranulation and cytokine production.[5][8]

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FcεRI signaling pathway and inhibition by **Antiallergic Agent-3**.

## Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings.

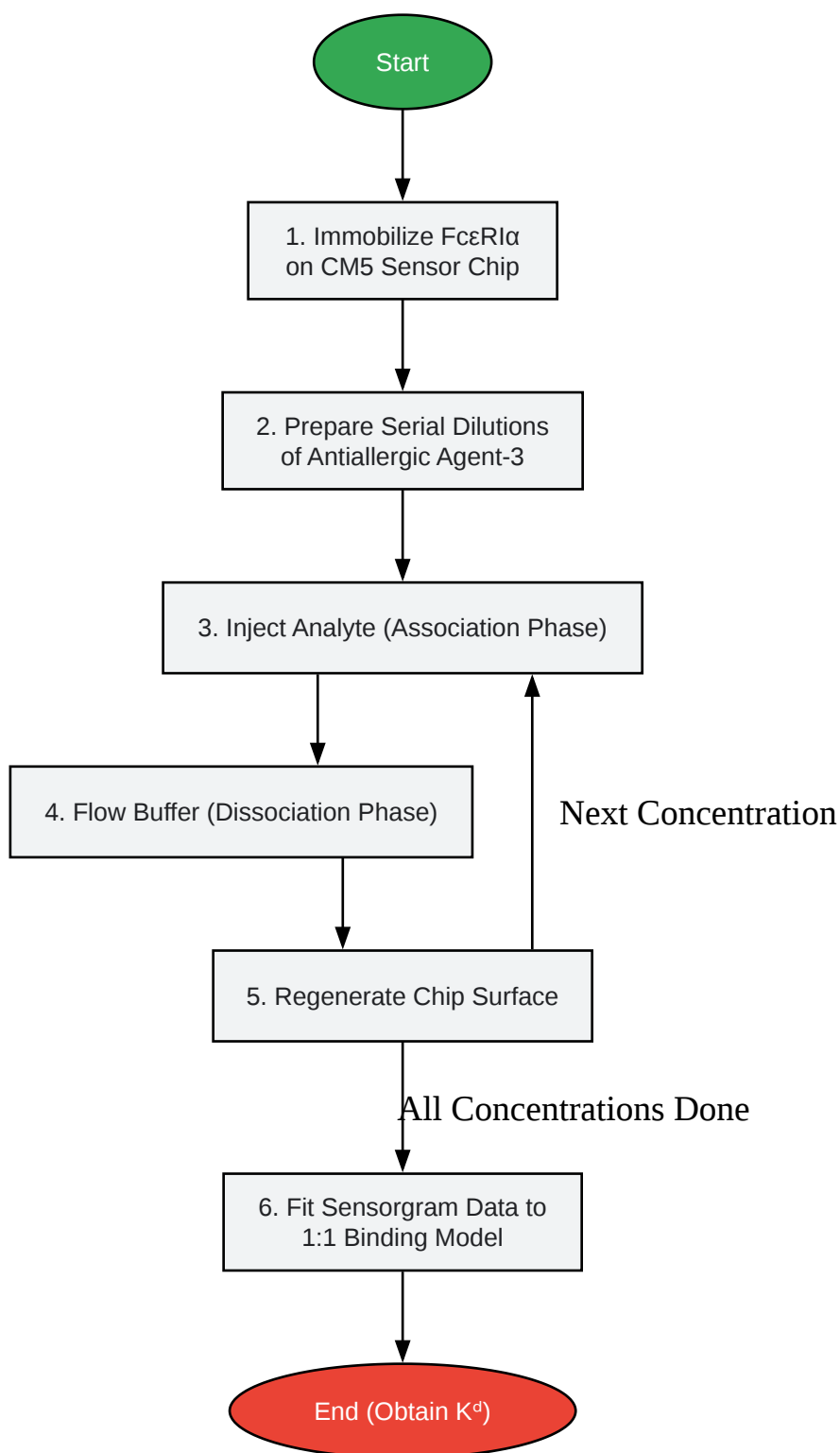
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- **Regeneration:** The sensor surface is regenerated between cycles using a pulse of glycine-HCl (pH 2.5).
- **Data Analysis:** The resulting sensorgrams are fitted to a 1:1 Langmuir binding model to determine  $k_a$ ,  $k_d$ , and  $K^d$ .



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Workflow for Surface Plasmon Resonance (SPR) analysis.

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  - The absorbance of the resulting colored product is measured at 405 nm.
- Data Analysis: The percentage of inhibition is calculated relative to controls (unstimulated cells and cells lysed with Triton X-100 for total release). The IC<sub>50</sub> value is determined by fitting the data to a dose-response curve.[\[17\]](#)

## Conclusion

**Antiallergic Agent-3** demonstrates high-affinity binding to the Fc $\epsilon$ RI receptor and potent inhibition of mast cell degranulation in vitro. Its mechanism of action, targeting the initial step of

the allergic signaling cascade, represents a promising strategy for the development of novel antiallergic therapeutics. The data and protocols outlined in this guide provide a robust framework for further investigation and development of this and similar compounds.

## Technical Guide: Binding Affinity and Mechanism of Action of Antiallergic Agent-3 on Mast Cells

**Abstract:** This technical whitepaper provides an in-depth analysis of "**Antiallergic Agent-3**," a novel small molecule inhibitor targeting mast cell activation. Mast cells are pivotal in the pathophysiology of allergic diseases, with their activation being primarily mediated through the high-affinity IgE receptor, FcεRI.[1][2][3][4] **Antiallergic Agent-3** is engineered to bind with high affinity to the FcεRI receptor, effectively preventing the initiation of the downstream signaling cascade that leads to degranulation. This document details the agent's binding affinity, functional potency, mechanism of action, and the precise experimental protocols utilized for its characterization.

### The Role of Mast Cells in Allergic Response

Mast cells are critical effector cells in the immune system, particularly known for their central role in allergic reactions.[3] Residing in tissues that form barriers to the external environment, such as the skin, airways, and digestive tract, they are strategically positioned to respond to foreign substances. Mast cells express a high-affinity receptor, FcεRI, which binds the Fc portion of Immunoglobulin E (IgE) antibodies.[3] When a multivalent allergen cross-links these IgE molecules, it triggers the aggregation of FcεRI receptors and initiates a complex intracellular signaling cascade.[2][3] This activation results in the immediate release of pre-formed inflammatory mediators like histamine and tryptase from intracellular granules, followed by the synthesis of cytokines and chemokines, which together orchestrate the allergic inflammatory response.[2][5] The therapeutic approach for **Antiallergic Agent-3** is to stabilize mast cells by directly inhibiting this initial FcεRI signaling event.

### Quantitative Analysis of Binding and Potency

The efficacy of a therapeutic compound is defined by its binding affinity and its functional potency. Binding affinity, quantified by the dissociation constant ( $K^d$ ), describes the strength of

the interaction between the drug and its target; a lower  $K^d$  signifies a more potent binding interaction.[6] Functional potency is often measured as the half-maximal inhibitory concentration ( $IC_{50}$ ), which is the concentration of a drug required to inhibit a given biological process by 50%.[6]

The binding kinetics of **Antiallergic Agent-3** were characterized using Surface Plasmon Resonance (SPR), while its functional potency was assessed through cell-based degranulation assays. The data summarized below are representative of a highly effective mast cell stabilizing agent.

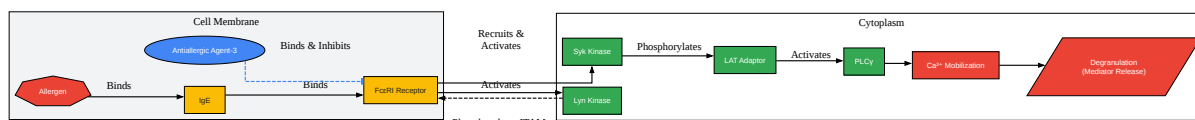
Table 1: Binding Affinity and Functional Potency of **Antiallergic Agent-3**

| Parameter                                    | Value   | Measurement Method              | Target Molecule                         | Cell Line Utilized      |
|--|---|---------------------------------|---|-------------------------|
| Dissociation Constant ( $K^d$ )              | 85 nM   | Surface Plasmon Resonance (SPR) | Recombinant Human $Fc\epsilon RI\alpha$ | N/A                     |
| Association Rate ( $k_a$ )                   | $1.2 \times 10^5 \text{ M}^{-1}\text{s}^{-1}$ | Surface Plasmon Resonance (SPR) | Recombinant Human $Fc\epsilon RI\alpha$ | N/A                     |
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| $IC_{50}$ ( $\beta$ -hexosaminidase release) | 110 nM  | Cell-Based Degranulation Assay  | Endogenous $Fc\epsilon RI$              | RBL-2H3                 |
| $IC_{50}$ (Histamine release)                | 100 nM  | Cell-Based Degranulation Assay  | Endogenous $Fc\epsilon RI$              | Human Mast Cells (LAD2) |

## Mechanism of Action: Interruption of $Fc\epsilon RI$ Signaling

The cross-linking of IgE-bound FcεRI by an allergen initiates the trans-phosphorylation of Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) located on the receptor's β and γ subunits, a process mediated by the Src family kinase Lyn.[2][4][7] This phosphorylation event creates docking sites for and subsequently activates Spleen tyrosine kinase (Syk).[1][8] Activated Syk then phosphorylates a range of downstream adapter proteins, including the Linker for Activation of T cells (LAT). This leads to the activation of critical signaling pathways, such as the PLC-γ-mediated calcium mobilization and the MAPK pathways, which are essential for mast cell degranulation and the production of inflammatory cytokines.[5][8]

**Antiallergic Agent-3** is designed to bind to an allosteric site on the α-subunit of the FcεRI receptor. This binding is believed to induce a conformational change that sterically hinders the Lyn kinase from efficiently phosphorylating the ITAMs upon receptor clustering. This action effectively terminates the signaling cascade at its origin.



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FcεRI signaling cascade and the inhibitory point of **Antiallergic Agent-3**.

## Experimental Protocols

To ensure reproducibility and validation of the findings, the detailed methodologies for the key experiments are provided below.

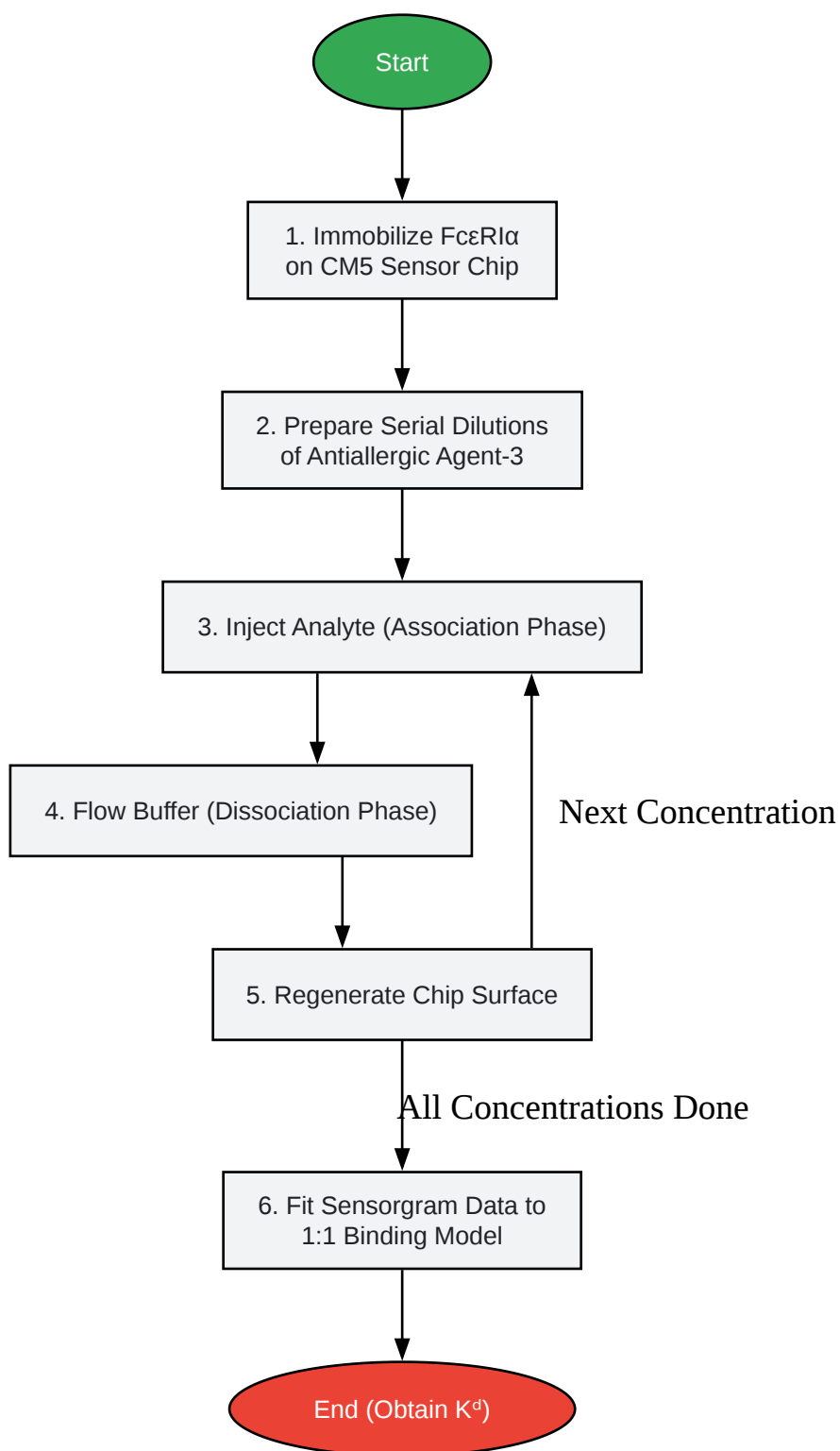
## Surface Plasmon Resonance (SPR) for Binding Kinetics Analysis

SPR is a highly sensitive, label-free optical technique for monitoring biomolecular interactions in real-time.[9][12] It allows for the precise calculation of kinetic parameters, including association ( $k_a$ ) and dissociation ( $k_d$ ) rates, which are used to determine the equilibrium dissociation constant ( $K_d$ ).[10][11]

#### Protocol Outline:

- **Chip Immobilization:** The extracellular domain of recombinant human FcεRIα is covalently immobilized on a CM5 sensor chip surface using standard amine coupling chemistry.
- **Analyte Preparation:** **Antiallergic Agent-3** is prepared in a series of dilutions (e.g., from 1 nM to 1 μM) using an appropriate running buffer such as HBS-EP+.
- **Association Phase:** Each concentration of the analyte is injected across the sensor surface for a defined period (e.g., 180 seconds) to monitor the binding event.[10]
- **Dissociation Phase:** The running buffer is flowed over the chip for an extended period (e.g., 300 seconds) to monitor the dissociation of the analyte from the immobilized receptor.[12]
- **Surface Regeneration:** Between each binding cycle, the sensor chip surface is regenerated with a brief injection of a low pH solution, such as glycine-HCl, to remove any bound analyte.
- **Kinetic Analysis:** The collected sensorgram data are fitted to a 1:1 Langmuir binding model to derive the kinetic and affinity constants.





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Experimental workflow for Surface Plasmon Resonance (SPR) analysis.

## Mast Cell Degranulation Assay via $\beta$ -Hexosaminidase Release

This cell-based functional assay provides a quantitative measure of mast cell degranulation by detecting the activity of  $\beta$ -hexosaminidase, a granular enzyme that is co-released with histamine upon cell activation.<sup>[13][14][15][16][17]</sup>

### Protocol Outline:

- **Cell Preparation:** Rat Basophilic Leukemia (RBL-2H3) cells are seeded in 96-well plates and sensitized overnight with anti-DNP IgE at a concentration of 100 ng/mL.<sup>[13]</sup>
- **Compound Incubation:** The sensitized cells are washed and then pre-incubated with varying concentrations of **Antiallergic Agent-3** or a vehicle control for 30 minutes at 37°C.<sup>[17]</sup>
- **Cellular Stimulation:** Mast cell degranulation is triggered by the addition of the DNP-HSA antigen (10 ng/mL), followed by a 45-minute incubation at 37°C.<sup>[16]</sup>
- **Sample Collection:** The plates are centrifuged to pellet the cells, and the supernatant, which contains the released granular contents, is carefully collected.
- **Enzymatic Reaction:**
  - The collected supernatant is mixed with the substrate p-nitrophenyl-N-acetyl- $\beta$ -D-glucosaminide (pNAG) in an appropriate buffer.<sup>[17]</sup>
  - The enzymatic reaction is allowed to proceed and is then terminated by the addition of a high pH stop solution, such as a glycine buffer.<sup>[13][16]</sup>
  - The absorbance of the chromogenic product is measured spectrophotometrically at 405 nm.
- **Data Interpretation:** The percent inhibition of degranulation is calculated by normalizing the data to controls, including unstimulated cells (negative control) and cells completely lysed with Triton X-100 (positive control for total release).<sup>[17]</sup> The IC<sub>50</sub> value is then determined by fitting the data to a dose-response curve.

## Summary and Future Directions

**Antiallergic Agent-3** exhibits high-affinity binding to the FcεRI receptor and demonstrates potent functional inhibition of mast cell degranulation in vitro. Its targeted mechanism of action, which blocks the very first step in the allergic signaling cascade, positions it as a highly promising candidate for the development of a new class of antiallergic drugs. The robust data and detailed protocols presented in this whitepaper establish a solid foundation for subsequent preclinical and clinical investigations of this compound and its analogues.

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## References

- 1. Regulation of FcεRI Signaling in Mast Cells by G Protein-coupled Receptor Kinase 2 and Its RH Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FcεRI: A Master Regulator of Mast Cell Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mast cell - Wikipedia [en.wikipedia.org]
- 4. New Insights on Mast Cell Activation via the High Affinity Receptor for IgE - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rupress.org [rupress.org]
- 6. promegaconnections.com [promegaconnections.com]
- 7. Frontiers | Fine-tuning of mast cell activation by FcεRIβ chain [frontiersin.org]
- 8. FcεRI-Mediated Mast Cell Migration: Signaling Pathways and Dependence on Cytosolic Free Ca<sup>2+</sup> Concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Surface Plasmon Resonance as a Tool for Ligand Binding Investigation of Engineered GPR17 Receptor, a G Protein Coupled Receptor Involved in Myelination [frontiersin.org]
- 10. Binding affinity and kinetic analysis of nuclear receptor/co-regulator interactions using surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]

- 12. [affiniteinstruments.com](https://affiniteinstruments.com) [[affiniteinstruments.com](https://affiniteinstruments.com)]
- 13. [abmgood.com](https://abmgood.com) [[abmgood.com](https://abmgood.com)]
- 14. Detecting degranulation via hexosaminidase assay [[protocols.io](https://protocols.io)]
- 15. [researchgate.net](https://researchgate.net) [[researchgate.net](https://researchgate.net)]
- 16. Mast Cell Degranulation Assay to Study the Effect of a Target Chemical [[jove.com](https://www.jove.com)]
- 17. A Mast Cell Degranulation Screening Assay for the Identification of Novel Mast Cell Activating Agents - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
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